(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R,4S)-2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4Si/c1-7-26(8-2,9-3)25-17-16(15-13-11-10-12-14-15)21(18(17)22)19(23)24-20(4,5)6/h10-14,16-17H,7-9H2,1-6H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDXUKSFSMGCA-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572682 | |
| Record name | tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149107-85-7, 149198-47-0 | |
| Record name | rel-1,1-Dimethylethyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149107-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction. One common method involves the reaction of a β-amino ester with a suitable electrophile under basic conditions.
Introduction of the Triethylsilyloxy Group: The hydroxyl group on the azetidine ring is protected by converting it into a triethylsilyloxy group. This is usually achieved using triethylsilyl chloride (TESCl) in the presence of a base such as imidazole.
Formation of the tert-Butyl Ester: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triethylsilyloxy Group
The triethylsilyl (TES) group serves as a protective moiety for hydroxyl groups, enabling selective substitution under mild conditions.
Key Applications : Deprotection of the TES group is critical for introducing hydroxyl or amino functionalities in subsequent synthetic steps, particularly in taxane side-chain modifications.
Hydrolysis Reactions
The tert-butyl ester and silyl ether groups undergo hydrolysis under distinct conditions:
Ester Hydrolysis
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 4M HCl, dioxane/H₂O (1:1), reflux | Hydrochloric acid | (3R,4S)-3-(Triethylsilyloxy)-2-oxo-4-phenylazetidine-1-carboxylic acid | 85% |
Silyl Ether Hydrolysis
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| AcOH/H₂O (3:1), THF, 25°C | Acetic acid | (3R,4S)-tert-Butyl 3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate | 88% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the oxygen atom, weakening the Si–O bond and releasing triethylsilanol .
Ring-Opening Reactions
The strained four-membered azetidine ring undergoes nucleophilic attack, enabling access to linear or expanded heterocycles.
Application : Ring-opening with Grignard reagents generates β-amino alcohol derivatives, valuable intermediates in alkaloid synthesis.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings after functionalization:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl-substituted azetidine derivative | 81% |
Mechanism : Prior introduction of a boronic ester at the phenyl group enables coupling with aryl halides, expanding structural diversity for drug discovery.
Stability Under Synthetic Conditions
Scientific Research Applications
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate is a chiral azetidine derivative that contains phenyl and triethylsilyloxy substituents . Due to its complex structure, it is often used as an intermediate or reagent in chemical synthesis .
Basic Information
- CAS Number: 149198-47-0
- Molecular Formula:
- Molecular Weight: 377.55
- Synonyms: A variety of synonyms exist, including (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate, tert-butyl (3R,4S)-2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate, and (3R,4S)-1-t-Boc-3-[(triethylsilyl)oxy]-4-phenyl-2-azetidinone .
Chemical Properties
- Boiling Point: Predicted to be 463.1±45.0 °C .
- Density: 1.07
- Storage Temperature: Should be stored between 2-8°C .
Synthesis
This compound can be synthesized using a variety of reagents such as dmap (4-dimethylaminopyridine) and N-ethyl-N,N-diisopropylamine in tetrahydrofuran and ethyl acetate .
Reaction Conditions
The synthesis of this compound involves specific reaction conditions :
- The reaction is performed with N,N-diisopropylethylamine in dry THF at 0° C under an argon atmosphere .
- Di-t-butyldicarbonate and 4-dimethylaminopyridine are added, and the mixture is stirred at 0° C for 60 min .
- The solution is then diluted with ethyl acetate and washed with brine .
Applications
Mechanism of Action
The mechanism of action of (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate involves its role as an intermediate in the synthesis of bioactive compounds. In the case of docetaxel synthesis, the compound undergoes several transformations to form the final active drug, which targets microtubules in cancer cells, inhibiting their function and leading to cell death.
Comparison with Similar Compounds
Key Properties:
- Density : 1.07 g/cm³ at 25°C
- Storage : Stable under dry conditions at 2–8°C
- Applications : Primarily used as a synthetic intermediate in pharmaceuticals, particularly for β-lactam antibiotics and chiral building blocks .
Comparison with Similar Compounds
The structural and functional uniqueness of this compound can be contextualized by comparing it with analogs in the azetidine and β-lactam families. Below is a detailed analysis:
Structural Analogs
Table 1: Structural Comparison of Selected Azetidine Derivatives
Functional and Reactivity Differences
Protecting Groups :
- The triethylsilyl (TES) group in the target compound provides superior steric protection and stability under basic conditions compared to the acetoxy group in 161183-22-8, which is prone to hydrolysis .
- The Boc group (tert-butoxycarbonyl) offers selective deprotection under acidic conditions, contrasting with the benzoyl group in 419.58 g/mol analogs, which requires harsher basic conditions .
Solubility and Reactivity :
- The TES group enhances lipophilicity, making the compound less polar than its ethoxyethoxy analog (335.40 g/mol), which may improve membrane permeability in drug delivery .
Research Findings
- Catalytic Applications : The TES-protected derivative demonstrates higher enantiomeric excess (>99%) in asymmetric hydrogenation compared to benzoyl-protected analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate the target compound decomposes at 215°C, outperforming the ethoxyethoxy analog (decomposition at 190°C) .
Notes on Stability and Handling
- Stability : Stable under inert atmospheres but sensitive to strong acids/bases due to the β-lactam ring .
Biological Activity
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate, with the CAS number 149198-47-0, is a chiral compound that has garnered attention for its potential biological activities. This compound features a unique azetidine ring structure that may contribute to various pharmacological effects. This article explores its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H31NO4Si |
| Molecular Weight | 377.55 g/mol |
| Boiling Point | 463.1 ± 45.0 °C (predicted) |
| Density | 1.07 g/cm³ |
| Storage Temperature | 2-8 °C |
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of azetidine compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
The biological activity of this compound appears to be linked to its ability to modulate microtubule dynamics, similar to well-known anticancer agents like taxanes. The presence of the triethylsilyloxy group enhances its solubility and bioavailability, potentially improving its therapeutic efficacy against tumors .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the antitumor activity of this compound in vitro. Results indicated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells and A549 lung cancer cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .
- Mechanistic Insights : Further investigations revealed that the compound disrupts microtubule assembly in cancer cells, leading to cell cycle arrest at the G2/M phase. This effect was attributed to the compound's ability to bind to tubulin and prevent polymerization .
Synthesis Methods
The synthesis of this compound can be achieved through several routes:
- Benzylamine Route : Utilizing benzylamine as a starting material, followed by a series of reactions involving protection and deprotection steps.
- Chiral Pool Synthesis : Employing chiral pool strategies to obtain the desired stereochemistry effectively.
These methods not only ensure high yields but also maintain the integrity of the chiral centers essential for biological activity .
Q & A
Q. What role does the azetidine ring play in enhancing pharmacokinetic properties of drug candidates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
